3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a fluorobenzoyl group and a methoxyphenylmethyl group attached to a dihydroquinolinone core. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be attached through a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinolinone derivatives with higher oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Signal Transduction Pathways: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorobenzoyl)benzaldehyde: Shares the fluorobenzoyl group but lacks the quinolinone core.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its functional groups and overall structure.
3-methyl-4-Benzofuranol: Similar in having a benzofuran core but differs in substitution patterns.
Uniqueness
3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and the quinolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-29-19-6-4-5-16(13-19)14-26-15-21(23(27)17-9-11-18(25)12-10-17)24(28)20-7-2-3-8-22(20)26/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYSYIQKYZKNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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